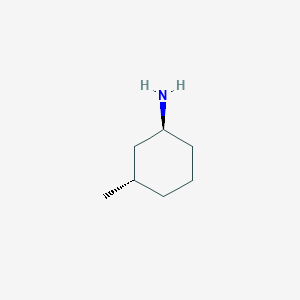

(1S,3S)-3-Methylcyclohexanamine

Description

Significance of Chiral Cyclohexanamines in Modern Organic Synthesis

The introduction of stereocenters onto the cyclohexane (B81311) ring gives rise to chiral cyclohexanamines, which are of considerable importance in modern organic synthesis. These molecules, which exist as non-superimposable mirror images (enantiomers), are crucial for creating enantiomerically pure compounds, a critical requirement in the pharmaceutical and agrochemical industries. myuchem.com

Chiral cyclohexanediamine (B8721093) derivatives, in particular, are widely utilized in asymmetric catalysis. myuchem.com Their rigid, well-defined three-dimensional structures make them excellent chiral ligands for metal catalysts or as chiral auxiliaries. These chiral complexes and derivatives play a vital role in enabling stereoselective reactions, such as asymmetric cycloadditions, which are efficient methods for constructing complex cyclic molecules. myuchem.comresearchgate.net The ability to control the stereochemical outcome of a reaction is a central goal in organic synthesis, and chiral cyclohexanamines provide a reliable scaffold for achieving this. Organocatalysis, a rapidly expanding field in chemistry, also employs chiral amines and their derivatives to facilitate enantioselective transformations, such as the Diels-Alder reaction, for producing enantiomerically enriched building blocks. nih.gov

Scope of Academic Research on (1S,3S)-3-Methylcyclohexanamine

This compound is a specific stereoisomer of methylcyclohexanamine. Its structure features a methyl group and an amino group on the cyclohexane ring, with their stereochemistry defined as (1S,3S). This specific configuration distinguishes it from other diastereomers such as the (1R,3S) and (1R,3R) forms. nih.govnih.govresearchgate.net

Academic research focusing specifically on this compound is specialized. The compound is available from chemical suppliers as a building block for organic synthesis, indicating its utility in research and development. achemblock.com While broad searches reveal extensive research into cyclohexanamines as a class, detailed studies on the synthesis, properties, and applications of the (1S,3S) isomer are more niche.

However, related research provides insight into potential synthetic routes and applications. For instance, studies on the enzymatic synthesis of chiral amines highlight advanced methods for producing stereochemically pure compounds. Research into enzyme cascade reactions has demonstrated the synthesis of the optically pure (1R,3R)-1-amino-3-methylcyclohexane, a closely related structure. researchgate.net Such biocatalytic approaches, which utilize enzymes like amine transaminases (ATAs) and enoate reductases (EREDs), represent a promising frontier for accessing specific stereoisomers like this compound with high purity. researchgate.net The patents available for this chemical structure also suggest its relevance in proprietary research and development. nih.gov

Data on this compound

The following tables provide computed physical and chemical properties for this compound.

Computed Properties for this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₁₅N | nih.gov |

| Molecular Weight | 113.20 g/mol | nih.gov |

| IUPAC Name | (1S,3S)-3-methylcyclohexan-1-amine | nih.gov |

| InChI | InChI=1S/C7H15N/c1-6-3-2-4-7(8)5-6/h6-7H,2-5,8H2,1H3/t6-,7-/m0/s1 | nih.gov |

| InChIKey | JYDYHSHPBDZRPU-BQBZGAKWSA-N | nih.gov |

Table of Chemical Compounds Mentioned

| Compound Name | Molecular Formula |

|---|---|

| This compound | C₇H₁₅N |

| Cyclohexanamine (Cyclohexylamine) | C₆H₁₃N |

| Aniline | C₆H₅NH₂ |

| Cyclohexanol | C₆H₁₁OH |

| (1R,3S)-3-methylcyclohexan-1-amine | C₇H₁₅N |

Properties

IUPAC Name |

(1S,3S)-3-methylcyclohexan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N/c1-6-3-2-4-7(8)5-6/h6-7H,2-5,8H2,1H3/t6-,7-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYDYHSHPBDZRPU-BQBZGAKWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC(C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CCC[C@@H](C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

113.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Stereochemical Considerations of 1s,3s 3 Methylcyclohexanamine

Absolute and Relative Stereochemistry of the (1S,3S) Isomer

The designation (1S,3S)-3-Methylcyclohexanamine precisely defines the three-dimensional architecture of this specific stereoisomer. The "S" configuration at both chiral centers, carbon 1 (bonded to the amino group) and carbon 3 (bonded to the methyl group), denotes a specific counter-clockwise arrangement of substituent priorities according to the Cahn-Ingold-Prelog (CIP) rules.

This particular isomer is one of four possible stereoisomers of 3-Methylcyclohexanamine. It belongs to the trans diastereomer group, where the amino and methyl groups are on opposite sides of the cyclohexane (B81311) ring. In its most stable chair conformation, both the amino group at C1 and the methyl group at C3 can occupy equatorial positions, minimizing steric hindrance. This diequatorial arrangement is generally the most thermodynamically stable conformation for 1,3-disubstituted cyclohexanes.

The relative stereochemistry of the (1S,3S) isomer is trans. This describes the relationship between the two substituents on the cyclohexane ring. Its enantiomer, the (1R,3R)-3-Methylcyclohexanamine, also has a trans relative stereochemistry. These two molecules are non-superimposable mirror images of each other.

Isomeric Forms and Diastereomeric Relationships within 3-Methylcyclohexanamine Systems

The 3-Methylcyclohexanamine molecule has two chiral centers, leading to a total of 22 = 4 possible stereoisomers. These can be grouped into two pairs of enantiomers.

The stereoisomers are:

This compound and (1R,3R)-3-Methylcyclohexanamine : This pair of enantiomers constitutes the trans diastereomer.

(1S,3R)-3-Methylcyclohexanamine and (1R,3S)-3-Methylcyclohexanamine : This pair of enantiomers constitutes the cis diastereomer. google.com

The cis and trans isomers are diastereomers of each other. Diastereomers are stereoisomers that are not mirror images of one another and have different physical properties. For instance, the cis and trans isomers of 3-Methylcyclohexanamine will have different boiling points, melting points, and solubilities.

In the cis isomers, the amino and methyl groups are on the same side of the cyclohexane ring. In the most stable chair conformation of the cis isomer, one substituent will be in an axial position while the other is in an equatorial position. This leads to greater steric strain compared to the trans isomer where both groups can be equatorial. Consequently, the trans isomers of 3-Methylcyclohexanamine are generally more stable than the cis isomers.

Advanced Synthetic Methodologies for 1s,3s 3 Methylcyclohexanamine and Its Stereoisomers

Chemical Synthesis Approaches

Traditional chemical synthesis offers robust and scalable methods for the construction of chiral cyclohexylamines. These strategies often rely on stereoselective transformations to control the relative and absolute stereochemistry of the final product.

Stereoselective Alkene Reduction and Reductive Amination Sequences

A common chemical strategy for synthesizing substituted cyclohexylamines involves a sequence of stereoselective reduction and reductive amination. This approach typically begins with a substituted cyclohexene (B86901) or cyclohexenone precursor. The stereochemistry of the methyl group can be established first, followed by the introduction of the amine group.

For instance, the hydrogenation of a substituted alkene can be directed by a catalyst to produce a specific stereoisomer. youtube.comnih.gov Catalysts like those based on rhodium (e.g., Wilkinson's catalyst) or palladium can be used with hydrogen gas to reduce a double bond. youtube.comnih.gov The choice of catalyst and reaction conditions is critical for achieving high diastereoselectivity. nih.gov

Following the stereoselective reduction of the alkene, a ketone functionality can be converted to the desired amine via stereoselective reductive amination. This transformation involves the formation of an imine or iminium ion intermediate from the ketone, which is then reduced. nih.gov The stereochemical outcome of the reduction can be controlled by the choice of reducing agent and reaction conditions, allowing for the selective formation of either the cis or trans diastereomer. While not always stereoselective, one-pot methods for reductive amination can be highly time-efficient for producing epimeric mixtures that can subsequently be separated. nih.gov This multi-step chemical sequence provides a versatile route to various stereoisomers of 3-methylcyclohexanamine.

Palladium-Catalyzed Conjugate Addition Routes to Substituted Cyclohexylamines

Palladium-catalyzed asymmetric conjugate addition reactions represent a powerful method for constructing chiral carbon centers. caltech.edubeilstein-journals.org This strategy is particularly useful for synthesizing precursors to compounds like (1S,3S)-3-Methylcyclohexanamine. The process typically involves the 1,4-addition of an organoboron reagent, such as an arylboronic acid, to a cyclic α,β-unsaturated enone. caltech.edu

The key to this method's success lies in the use of a chiral palladium catalyst, often composed of a palladium salt like Pd(OCOCF3)2 and a chiral ligand, such as a pyridinooxazoline (PyOX) or DuPHOS ligand. caltech.educore.ac.uk This catalytic system enables the enantioselective formation of a β-substituted cyclic ketone, establishing a critical stereocenter. caltech.edu A significant advantage of this methodology is its operational simplicity and tolerance to air and moisture, making it a practical approach for laboratory synthesis. caltech.edu

The resulting enantioenriched β-substituted ketone serves as a key intermediate. The ketone can then be subjected to further transformations, including stereoselective reduction and reductive amination as described previously, to install the amine group and establish the second stereocenter, ultimately leading to the desired substituted cyclohexylamine (B46788) stereoisomer. The versatility in the choice of both the cyclic enone and the arylboronic acid allows for the synthesis of a diverse array of chiral cyclohexanone (B45756) frameworks. orgsyn.orgamanote.com

Table 1: Examples of Palladium-Catalyzed Asymmetric Conjugate Addition

| Enone Substrate | Catalyst System | Product Type | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| 2-Cyclohexenone | Pd(O2CCF3)2/Me-DuPHOS | 3-Phenylcyclohexanone | >99% | core.ac.uk |

| 2-Cycloheptenone | Pd(O2CCF3)2/Me-DuPHOS | 3-Phenylcycloheptanone | 86% | core.ac.uk |

| β-Substituted Cyclic Enones | Pd(OCOCF3)2/PyOX | Benzylic All-Carbon Quaternary Stereocenters | High | caltech.edu |

Multi-Component Coupling Reactions for Chiral Cyclohexylamine Frameworks

Multi-component reactions (MCRs) offer an efficient approach to complex molecules by combining three or more starting materials in a single synthetic operation. chemrxiv.org These reactions are highly atom-economical and can rapidly generate molecular complexity. While specific MCRs for the direct synthesis of this compound are not prominently documented, the principles of MCRs can be applied to construct the core chiral cyclohexylamine framework.

For example, MCRs have been developed for the synthesis of a wide range of chiral sulfinimines in high enantiomeric excesses. nih.gov Such strategies could potentially be adapted to create chiral imine intermediates that are precursors to the target cyclohexylamine. The development of novel MCRs, often aided by computational analysis of reaction networks, continues to expand the toolkit for synthetic chemists. chemrxiv.org By designing a sequence where multiple components assemble to form a substituted cyclohexene or cyclohexanone intermediate, MCRs could provide a convergent and efficient route to the precursors of chiral cyclohexylamines.

Biocatalytic Synthesis Routes

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical synthesis, offering high selectivity under mild reaction conditions. manchester.ac.ukresearchgate.net Enzymes, with their inherent chirality, are particularly well-suited for asymmetric synthesis.

Chemo-Enzymatic Cascade Syntheses utilizing Ene-Reductases and Amine Transaminases

Chemo-enzymatic cascades combine the strengths of both chemical and biological catalysts to perform multi-step syntheses in a single pot, streamlining the process and reducing waste. rsc.orgrsc.org A powerful cascade for the synthesis of chiral cyclohexylamines like the stereoisomers of 3-methylcyclohexanamine involves the sequential use of ene-reductases (EREDs) and amine transaminases (ATAs). researchgate.netacs.org

This process typically starts with an α,β-unsaturated ketone, such as 3-methylcyclohex-2-enone. researchgate.net

Ene-Reduction: In the first step, an ene-reductase stereoselectively reduces the carbon-carbon double bond of the enone to produce a saturated ketone with a defined stereocenter. By selecting appropriate ERED variants, it is possible to control the stereochemistry of the methyl group. researchgate.net

Transamination: The resulting chiral ketone is then aminated in the second step by an amine transaminase (ATA). ATAs catalyze the transfer of an amino group from a donor molecule (like isopropylamine) to the ketone, creating a new chiral center at the carbonyl carbon. nih.govdaneshyari.comnih.gov The stereoselectivity of this step is determined by the specific ATA used, with different enzymes or engineered variants capable of producing either the (R) or (S) configuration at the amine-bearing carbon. acs.org

This two-step enzymatic cascade allows for the synthesis of multiple, and in some cases all four, possible stereoisomers of the final amine product with high diastereomeric and enantiomeric purity. researchgate.net The reactions are often performed in whole-cell systems, which simplifies the process by providing the necessary cofactors for the enzymes. acs.org

Table 2: Chemo-Enzymatic Cascade for Chiral Amine Synthesis

| Enzyme 1 (Step 1) | Enzyme 2 (Step 2) | Substrate | Product | Key Features | Reference |

|---|---|---|---|---|---|

| Ene-Reductase (ERED) | Amine Transaminase (ATA) | α,β-Unsaturated Ketones | Chiral Amines with two stereocenters | Access to multiple stereoisomers, high purity | researchgate.net |

| ER from Bacillus subtilis (ER-BS) variant | ATA from Vibrio fluvialis (ATA-VF) variants | 3-Methylcyclohex-2-enone | Enantioenriched 3-Methylcyclohexanamine isomers | Sequential whole-cell reaction | acs.org |

| ER from Saccharomyces cerevisiae (ER-SC) | Codex ATAs | α- or β-substituted unsaturated ketones | Diastereomerically enriched (R)- and (S)-amines | Good conversion (>99%) and ee (>99%) | acs.org |

Reductive Amination catalyzed by Imine Reductases (IREDs) and Reductive Aminases (RedAms) from Carbonyl Precursors

The direct reductive amination of a carbonyl precursor is a highly atom-economical route to chiral amines. nih.govrsc.org Imine reductases (IREDs) and reductive aminases (RedAms) are NADPH-dependent enzymes that catalyze this transformation with excellent stereoselectivity. nih.govacs.org These enzymes have become essential tools for the industrial production of chiral amines. rsc.orgwhiterose.ac.uk

The synthesis of a specific stereoisomer like this compound can be achieved starting from the corresponding ketone, (S)-3-methylcyclohexanone. The IRED or RedAm catalyzes both the formation of an intermediate imine (from the ketone and an amine source, such as ammonia) and its subsequent stereoselective reduction to the final amine. nih.govacs.org

A key advantage of IREDs and RedAms is their broad substrate scope and ability to utilize various amine donors, allowing for the synthesis of primary, secondary, and tertiary amines. acs.org Panels of different IREDs are often screened to find an enzyme with the desired activity and selectivity for a specific substrate. nih.gov For example, in the synthesis of a stereoisomer of the target compound, the reductive amination of (R)-3-methylcyclohexanone with ammonia (B1221849) using the enzyme IR_20 yielded the (1S,3R)-amine product with a 94% diastereomeric excess. nih.govwhiterose.ac.uk This demonstrates the power of these enzymes to control the stereochemical outcome of the reaction, providing direct access to optically pure amine products from simple ketone precursors. manchester.ac.ukrsc.org

Table 3: Reductive Amination of Cyclohexanone Derivatives using IREDs/RedAms

| Enzyme | Ketone Substrate | Amine Source | Product | Diastereomeric Excess (d.e.) / Conversion | Reference |

|---|---|---|---|---|---|

| IR_20 | (R)-3-Methylcyclohexanone | Ammonia | (1S,3R)-3-Methylcyclohexanamine | 94% d.e. (50% yield) | nih.govwhiterose.ac.uk |

| Panel of IREDs | 2-Methylcyclohexanone | Ammonia | 2-Methylcyclohexylamine | Up to 98% combined conversion | nih.gov |

| RsRedAms / MtRedAm | Cyclohexanone | Cyclopropylamine | N-Cyclopropylcyclohexylamine | High conversion | researchgate.net |

Enzymatic Nitrogen Insertion into Unactivated C-H Bonds for Chiral Amine Generation

The direct functionalization of unactivated carbon-hydrogen (C-H) bonds represents a significant frontier in synthetic chemistry, offering a more atom-economical and efficient route to complex molecules. In the realm of chiral amine synthesis, enzymatic C-H amination is an emerging and powerful strategy. This approach utilizes engineered enzymes to catalyze the direct insertion of a nitrogen atom into a C-H bond, bypassing the need for pre-functionalized substrates and thus shortening synthetic routes.

Engineered cytochrome P450 enzymes have been at the forefront of this research, demonstrating the ability to catalyze asymmetric nitrene C-H insertion reactions. nih.gov These reactions can provide access to primary amines at positions such as allylic and benzylic C-H bonds. nih.gov The mechanism is thought to involve an "unprotected" iron-nitrenoid intermediate at the enzyme's active site, which is the nitrogen analog of the well-known Compound I intermediate in P450 catalytic cycles. nih.gov This highly reactive species can then be harnessed for stereoselective amination.

The power of this methodology lies in the exquisite control exerted by the enzyme's chiral environment, which dictates the stereochemical outcome of the C-H insertion. Through directed evolution and protein engineering, the selectivity and efficiency of these biocatalysts can be systematically improved for specific substrates, including cyclic hydrocarbons. While direct application to 3-methylcyclohexane for the synthesis of this compound is a complex challenge due to the presence of multiple C-H bonds, the foundational principles and demonstrated successes with other substrates pave the way for future developments in this area.

Table 1: Comparison of Synthetic Approaches for Chiral Amine Synthesis

| Feature | Traditional Chemical Synthesis | Biocatalytic C-H Amination |

|---|---|---|

| Starting Materials | Often require pre-functionalized substrates (e.g., ketones, halides) | Can utilize unactivated hydrocarbons |

| Stereoselectivity | May require chiral auxiliaries or catalysts, sometimes with limited success | High stereoselectivity dictated by the enzyme's active site |

| Reaction Steps | Often multi-step processes | Potentially single-step conversion |

| Reaction Conditions | Can involve harsh reagents, high temperatures, and pressures | Typically mild, aqueous conditions |

| Waste Generation | Can produce significant stoichiometric byproducts | Minimal waste, high atom economy |

| Catalyst | Often based on precious or toxic heavy metals | Renewable and biodegradable enzymes |

Strategies for Protein Engineering to Enhance Stereoselectivity in Biocatalysis

Biocatalysis has become an indispensable tool for the synthesis of enantiomerically pure chiral amines, largely due to the high stereoselectivity of enzymes. nih.gov However, wild-type enzymes often exhibit limitations in substrate scope, stability, or selectivity for non-natural substrates. nih.govdntb.gov.ua Protein engineering strategies are therefore crucial for tailoring these biocatalysts to the specific demands of industrial synthesis, such as the production of this compound and its stereoisomers. nih.govtandfonline.com The primary enzymes targeted for this engineering are amine transaminases (ATAs) and amine dehydrogenases (AmDHs). nih.govresearchgate.net

Two main strategies guide the enhancement of stereoselectivity:

Directed Evolution: This approach mimics natural evolution in the laboratory. It involves generating a large library of enzyme variants through random mutagenesis, followed by high-throughput screening to identify mutants with improved properties. These improved variants then serve as the basis for subsequent rounds of evolution until the desired level of stereoselectivity and activity is achieved. rsc.org This method has been successfully applied to broaden the substrate scope of transaminases to include bulky molecules. nih.gov

Rational Design: This strategy relies on a detailed understanding of the enzyme's three-dimensional structure and catalytic mechanism. dntb.gov.ua By identifying key amino acid residues in the active site that control substrate binding and stereoselectivity, targeted mutations can be introduced to alter these properties in a predictable manner. For instance, mutating the carboxylate-binding pockets of dehydrogenases has allowed them to accept ketone substrates instead of their natural α-keto acid counterparts, enabling the synthesis of chiral amines. nih.govresearchgate.net Computational modeling and in silico analysis are often used to guide the design of these mutations. rsc.orgresearchgate.net

These engineering efforts have led to the development of transaminase variants capable of synthesizing chiral amines from sterically demanding ketones with exceptional enantiomeric excess (>99% ee) and high conversion rates. rsc.orgresearchgate.netacs.org For example, the synthesis of the antidiabetic drug Sitagliptin was revolutionized by an engineered transaminase. nih.gov Combining rational design with directed evolution often proves to be the most powerful approach, leveraging the strengths of both methods to create highly efficient and selective biocatalysts. rsc.org

Sustainable and Green Chemistry Principles in the Synthesis of Chiral Cyclohexanamines

The synthesis of chiral amines, including cyclohexanamine derivatives, is increasingly being guided by the principles of green and sustainable chemistry. openaccessgovernment.orgsemanticscholar.org These principles aim to reduce the environmental impact of chemical processes by minimizing waste, avoiding hazardous substances, and improving energy efficiency. msu.eduresearchgate.netnih.gov Biocatalytic routes for producing chiral cyclohexanamines are inherently well-aligned with these principles.

The twelve principles of green chemistry provide a framework for evaluating the sustainability of a synthetic route. msu.edu Key principles that are particularly relevant to the synthesis of chiral cyclohexanamines include:

Prevention: It is better to prevent waste than to treat it. nih.gov Biocatalytic reactions, with their high selectivity, generate significantly less waste compared to many classical chemical methods.

Atom Economy: Synthetic methods should maximize the incorporation of all materials used in the process into the final product. msu.edu Asymmetric hydrogenation and reductive amination are examples of highly atom-economical reactions. nih.gov

Less Hazardous Chemical Synthesis: Biocatalysis operates under mild, aqueous conditions, avoiding the need for harsh and toxic reagents often used in traditional synthesis. nih.gov

Safer Solvents and Auxiliaries: The use of water as a solvent in many biocatalytic processes is a major advantage over volatile and hazardous organic solvents. mun.ca

Design for Energy Efficiency: Biocatalytic reactions are typically run at ambient temperature and pressure, reducing the energy consumption associated with heating, cooling, and high-pressure equipment. msu.edu

Use of Renewable Feedstocks: There is a growing interest in using renewable, bio-based materials as starting points for chemical synthesis. hims-biocat.euoup.com

Reduce Derivatives: Biocatalysis can often eliminate the need for protecting and deprotecting functional groups, which simplifies synthetic routes and reduces waste. semanticscholar.orgnih.gov

Catalysis: Enzymes are highly efficient and selective catalysts. msu.edu Unlike many metal catalysts, they are biodegradable and non-toxic. nih.gov

The application of these principles is evident in the shift from traditional resolution methods and stoichiometric reagents to catalytic approaches, particularly biocatalysis, for the production of chiral amines. nih.gov The use of engineered enzymes like transaminases and dehydrogenases not only provides access to enantiomerically pure products but also does so in a more sustainable and environmentally friendly manner. nih.govhims-biocat.eu

Table 2: Green Chemistry Metrics for Chemical Synthesis

| Metric | Formula | Green Chemistry Goal |

|---|---|---|

| Atom Economy | (FW of atoms utilized / sum of FW of all reactants) x 100% | Maximize |

| E-factor | (kg of waste / kg of product) | Minimize |

| Process Mass Intensity (PMI) | (Total mass in a process / mass of product) | Minimize |

Synthesis and Investigation of 1s,3s 3 Methylcyclohexanamine Derivatives

Functionalization of the Amine Moiety (e.g., N-alkylation, N-acylation)

The primary amine group of (1S,3S)-3-methylcyclohexanamine serves as a versatile handle for a variety of chemical transformations, most notably N-alkylation and N-acylation. These reactions are fundamental in modifying the compound's physical, chemical, and biological properties.

N-Alkylation: The introduction of alkyl groups onto the nitrogen atom can be achieved through several methods. Reductive amination, a common and effective strategy, involves the reaction of the amine with an aldehyde or ketone in the presence of a reducing agent. This method allows for the synthesis of a diverse range of secondary and tertiary amines. For instance, the reaction with a suitable aldehyde can yield N-alkyl-(1S,3S)-3-methylcyclohexanamine derivatives.

Another significant approach is the use of alkyl halides, although this method can sometimes lead to over-alkylation and the formation of quaternary ammonium (B1175870) salts. More controlled and environmentally benign methods are continually being developed. Catalytic N-alkylation using alcohols as alkylating agents in the presence of heterogeneous catalysts represents a greener alternative. These reactions often proceed via a "borrowing hydrogen" or "hydrogen autotransfer" mechanism, where the alcohol is transiently oxidized to an aldehyde, which then undergoes reductive amination with the amine, regenerating the catalyst and producing water as the only byproduct.

| Reagent/Catalyst | Product Type | Reference |

| Aldehyde/Ketone + Reducing Agent | Secondary or Tertiary Amine | General Organic Chemistry |

| Alkyl Halide | Secondary, Tertiary, or Quaternary Amine | General Organic Chemistry |

| Alcohol + Heterogeneous Catalyst | Secondary or Tertiary Amine | Green Chemistry Literature |

N-Acylation: The reaction of this compound with acylating agents such as acyl chlorides, anhydrides, or carboxylic acids (in the presence of coupling agents) readily forms the corresponding amides. This transformation is crucial for the synthesis of many biologically active molecules and for introducing various functional groups. The resulting N-acyl derivatives often exhibit altered solubility, stability, and intermolecular hydrogen bonding capabilities. The choice of the acylating agent allows for the precise tuning of the derivative's properties. For example, acylation with a long-chain fatty acid chloride would significantly increase the lipophilicity of the resulting molecule.

| Acylating Agent | Product |

| Acyl Chloride | N-acyl-(1S,3S)-3-methylcyclohexanamine |

| Acid Anhydride | N-acyl-(1S,3S)-3-methylcyclohexanamine |

| Carboxylic Acid + Coupling Agent | N-acyl-(1S,3S)-3-methylcyclohexanamine |

Cyclohexyl Ring Functionalization and Derivatization

Beyond modifications at the amine group, the cyclohexyl ring of this compound offers further opportunities for derivatization. While direct functionalization of the saturated carbocyclic ring can be challenging, strategic approaches can be employed to introduce new substituents and alter the steric and electronic properties of the scaffold.

The presence of the methyl group at the C3 position and the amine at the C1 position influences the reactivity of the ring. Synthetic strategies often involve the use of starting materials that already contain the desired ring substituents before the formation of the amine or the introduction of the final stereochemistry. For instance, the synthesis could start from a substituted cyclohexanone (B45756) derivative, which is then subjected to stereoselective amination.

While direct C-H activation on the cyclohexane (B81311) ring is an area of active research, more established methods often rely on the transformation of other functional groups that can be incorporated into the ring. For example, a ketone precursor to the amine could be used to introduce functionality at the alpha position via enolate chemistry.

Development of Complex Molecular Scaffolds Incorporating the Methylcyclohexanamine Unit

The this compound unit serves as a valuable chiral building block for the construction of more complex molecular scaffolds. Its defined stereochemistry is often crucial for the biological activity of the final molecule, particularly in the context of drug discovery and development.

This chiral amine can be incorporated into larger molecules through the formation of amide, urea, thiourea, or sulfonamide linkages, connecting it to other cyclic or acyclic fragments. For example, it can be used as a key component in the synthesis of ligands for various receptors or as a chiral auxiliary in asymmetric synthesis.

Research in this area focuses on creating novel molecular architectures with specific three-dimensional arrangements of functional groups. The rigid, chair-like conformation of the cyclohexane ring, coupled with the stereocenters at C1 and C3, provides a well-defined platform for orienting substituents in space. This is particularly important for designing molecules that can selectively interact with biological targets such as enzymes and receptors.

One can envision the synthesis of intricate polycyclic structures where the this compound moiety is fused or bridged with other ring systems. Such complex scaffolds are often found in natural products and are of great interest for their potential therapeutic properties. The development of efficient synthetic routes to these complex molecules remains a significant challenge and a key focus of modern organic synthesis.

Spectroscopic and Chromatographic Techniques for Structural and Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereoisomer Analysis and Solution Conformation

NMR spectroscopy is an indispensable tool for determining the connectivity and stereochemistry of organic molecules. For (1S,3S)-3-Methylcyclohexanamine, both ¹H and ¹³C NMR provide critical data regarding the conformation of the cyclohexane (B81311) ring and the relative orientation of the methyl and amino substituents.

Proton NMR (¹H NMR) spectroscopy provides detailed information about the chemical environment of hydrogen atoms within a molecule. In this compound, the trans configuration of the methyl and amino groups influences the chemical shifts and coupling constants of the ring protons. The chair conformation is the most stable, and for the (1S,3S) isomer, both the amino and methyl groups are expected to occupy equatorial positions to minimize steric strain.

The hydrogens on the carbon adjacent to the electron-withdrawing amino group (C1-H) are deshielded and would appear downfield. libretexts.org Similarly, the proton on the carbon bearing the methyl group (C3-H) would be distinguished. The N-H protons of the primary amine typically appear as a broad signal, the chemical shift of which can be concentration and solvent-dependent. libretexts.org The addition of D₂O would cause the N-H signal to disappear due to hydrogen-deuterium exchange, a useful method for its identification. libretexts.org

Table 1: Predicted ¹H NMR Chemical Shift Ranges for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| CH -NH₂ (axial) | 2.5 - 3.0 | Multiplet | Deshielded by the adjacent nitrogen atom. |

| Ring-CH ₂ | 1.0 - 2.0 | Complex Multiplets | Significant signal overlap is expected for the cyclohexane ring protons. |

| CH -CH₃ (axial) | 0.8 - 1.5 | Multiplet | Overlaps with other ring protons. |

| NH ₂ | 1.0 - 2.5 | Broad Singlet | Disappears upon D₂O exchange. libretexts.org |

| CH ₃ | 0.8 - 1.0 | Doublet | Coupled to the C3-H proton. |

Note: Data are predicted based on general principles for substituted cyclohexanes and amines, as specific experimental spectra for the (1S,3S) isomer are not widely published.

Carbon-13 NMR provides information on the carbon skeleton of the molecule. For this compound, seven distinct signals are expected, corresponding to the seven carbon atoms in the molecule. The chemical shifts are sensitive to the local electronic environment and stereochemistry. Carbons bonded to the electronegative nitrogen atom are deshielded and appear at a lower field. libretexts.org

The carbon atom attached to the amino group (C1) and the carbon atom attached to the methyl group (C3) would have characteristic shifts. The methyl carbon itself is typically found in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C 1-NH₂ | 45 - 55 |

| C 2, C6 | 30 - 40 |

| C 3-CH₃ | 25 - 35 |

| C 4, C5 | 20 - 30 |

| -C H₃ | 15 - 25 |

Note: Data are predicted based on values for similar cycloalkylamines. Experimental data for mixed isomers of 3-methylcyclohexylamine (B3022809) provides reference points for these predictions. hmdb.ca

Mass Spectrometry (MS) for Molecular Structure Confirmation

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound (C₇H₁₅N), the molecular weight is 113.20 g/mol . nih.gov In accordance with the nitrogen rule, the presence of a single nitrogen atom results in an odd nominal molecular weight, and thus the molecular ion peak (M⁺) is expected at an m/z (mass-to-charge ratio) of 113. libretexts.org

Electron ionization (EI) mass spectrometry of alkylamines typically induces α-cleavage, where the bond between the carbon atom adjacent to the nitrogen and another carbon atom is broken. libretexts.org For this molecule, fragmentation would likely involve the cleavage of the C1-C2 or C1-C6 bonds, or the loss of the methyl group. The NIST WebBook provides mass spectral data for a mixture of cis and trans isomers of 3-methylcyclohexylamine, which serves as a valuable reference. nist.gov

Table 3: Major Expected Mass Spectral Fragments for 3-Methylcyclohexylamine

| m/z | Proposed Fragment Identity | Notes |

| 113 | [C₇H₁₅N]⁺ | Molecular Ion (M⁺) |

| 98 | [M - CH₃]⁺ | Loss of a methyl radical. |

| 84 | [M - C₂H₅]⁺ | Loss of an ethyl radical. |

| 69 | [C₅H₉]⁺ | A likely fragment from ring cleavage. |

| 56 | [C₃H₆N]⁺ | Result of α-cleavage. |

Source: Based on fragmentation patterns of similar alkylamines and reference data from NIST for mixed isomers. libretexts.orgnist.gov

Vibrational Spectroscopy (IR)

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. As a primary amine, this compound exhibits characteristic N-H stretching absorptions. libretexts.org

Primary amines show a distinctive pair of medium-intensity peaks in the region of 3300-3500 cm⁻¹, which correspond to the symmetric and asymmetric stretching modes of the N-H bonds. libretexts.org Other significant absorptions include C-H stretching from the methyl and cyclohexane groups, and N-H bending vibrations.

Table 4: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| N-H Stretch (asymmetric & symmetric) | 3300 - 3500 | Medium, Sharp (doublet) |

| C-H Stretch (sp³ hybridized) | 2850 - 2960 | Strong |

| N-H Bend (scissoring) | 1590 - 1650 | Medium to Strong |

| C-H Bend | 1440 - 1470 | Medium |

| C-N Stretch | 1000 - 1250 | Medium to Weak |

Source: Based on general IR correlation charts and reference spectra for primary amines and cyclohexanes. libretexts.orgnih.govwpmucdn.com

X-ray Crystallography for Absolute Configuration and Solid-State Conformation

X-ray crystallography is the most powerful method for determining the precise three-dimensional structure of a crystalline compound, including absolute stereochemistry, bond lengths, and bond angles. To perform this analysis, a single, high-quality crystal of the compound or a suitable derivative (such as a hydrochloride salt) is required. bldpharm.com

If a crystal structure of this compound were obtained, it would provide unambiguous proof of:

Absolute Configuration: The (1S,3S) stereochemistry would be definitively confirmed.

Solid-State Conformation: The analysis would reveal the preferred conformation of the cyclohexane ring, which is expected to be a chair. It would also show the precise orientation of the substituents, confirming the diequatorial arrangement of the amino and methyl groups in the trans isomer to minimize steric hindrance.

Intermolecular Interactions: The crystal packing would reveal details about hydrogen bonding between the amine groups and other intermolecular forces in the solid state.

Currently, a public crystal structure for this compound is not available in open-access databases. The technique, however, remains the gold standard for absolute structural proof. mdpi.com

Chiral Chromatography for Enantiomeric and Diastereomeric Purity Assessment

Chiral chromatography is an indispensable tool for the separation of stereoisomers, enabling the assessment of enantiomeric and diastereomeric purity. rsc.org This technique relies on the differential interaction of enantiomers with a chiral stationary phase (CSP), leading to their separation. rsc.org For a molecule like 3-methylcyclohexanamine, which possesses two chiral centers, four stereoisomers exist: (1S,3S), (1R,3R), (1S,3R), and (1R,3S). The (1S,3S) and (1R,3R) isomers are an enantiomeric pair (trans isomers), while the (1S,3R) and (1R,3S) isomers constitute another enantiomeric pair (cis isomers). The relationship between the cis and trans pairs is diastereomeric. idc-online.comlibretexts.orglibretexts.orgyoutube.com The separation of all four stereoisomers is crucial for obtaining enantiopure compounds and understanding their specific properties.

Chiral Gas Chromatography-Flame Ionization Detection (GC-FID)

Chiral Gas Chromatography (GC) is a powerful technique for the separation of volatile chiral compounds. nih.gov The use of a Flame Ionization Detector (FID) provides high sensitivity for organic analytes. The separation of the stereoisomers of 3-methylcyclohexanamine via chiral GC typically involves the use of capillary columns coated with a chiral stationary phase (CSP). Cyclodextrin (B1172386) derivatives are among the most common and effective CSPs for the separation of chiral amines. researchgate.net

The separation mechanism involves the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector of the stationary phase. The stability of these complexes differs for each enantiomer, leading to different retention times and, consequently, their separation. For cyclic amines, the rigidity of the ring structure can influence the interaction with the CSP, often leading to good enantioselectivity. nih.gov

While specific retention data for this compound is not extensively available in public literature, data for closely related cyclic amines on common chiral GC columns can provide insight into the expected separation behavior. For instance, the analysis of various chiral amines on cyclodextrin-based columns has demonstrated the feasibility of resolving both enantiomers and diastereomers. researchgate.netnih.gov The choice of the specific cyclodextrin derivative (e.g., substituted with acetyl, trifluoroacetyl, or other groups) and the temperature program of the GC oven are critical parameters that need to be optimized to achieve baseline separation of all stereoisomers. nih.gov

Table 1: Representative Chiral GC Columns for Amine Separation

| Chiral Stationary Phase (CSP) | Common Applications | Potential for 3-Methylcyclohexanamine Separation |

| Trifluoroacetyl-derivatized γ-cyclodextrin | Separation of various amines, amino alcohols, and heterocyclic compounds. | High potential due to strong interactions with the amine functionality. |

| Diacetyl-derivatized β-cyclodextrin | General-purpose chiral separations, including ketones and alcohols. | Moderate potential, may require derivatization of the amine for optimal separation. |

| Permethylated β-cyclodextrin | Broad applicability for various chiral compounds. | Good potential, often used for initial screening of chiral separations. |

This table is illustrative and based on general knowledge of chiral GC separations. Specific performance for this compound may vary.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is another cornerstone technique for the separation and purification of enantiomers and diastereomers. nih.gov It offers a wide range of chiral stationary phases (CSPs) and mobile phase compositions, providing great versatility. sigmaaldrich.comchromatographyonline.com For the separation of chiral amines like 3-methylcyclohexanamine, polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are particularly effective. nih.govnih.gov

The separation principle in chiral HPLC is also based on the formation of transient diastereomeric complexes between the analytes and the CSP. The interactions involved can include hydrogen bonding, dipole-dipole interactions, and steric hindrance, all of which contribute to the differential retention of the stereoisomers. sigmaaldrich.com The choice between normal-phase (using non-polar solvents like hexane) and reversed-phase (using polar solvents like water, acetonitrile, and methanol) chromatography depends on the specific CSP and the properties of the analyte. sigmaaldrich.com For amines, normal-phase chromatography with the addition of a basic modifier (e.g., diethylamine) to the mobile phase is often employed to improve peak shape and resolution. nih.gov

While specific chromatograms and retention data for this compound are not readily found in published literature, the general approach for separating similar cyclic amines provides a clear framework. A screening of different polysaccharide-based columns (e.g., Chiralpak® series) with various mobile phases is a standard strategy to identify the optimal separation conditions. nih.gov

Table 2: Common Chiral HPLC Columns and Conditions for Amine Separation

| Chiral Stationary Phase (CSP) | Typical Mobile Phase | Potential for 3-Methylcyclohexanamine Separation |

| Cellulose tris(3,5-dimethylphenylcarbamate) | Hexane/Isopropanol with Diethylamine | High potential for baseline separation of all four stereoisomers. |

| Amylose tris(3,5-dimethylphenylcarbamate) | Hexane/Ethanol with Diethylamine | High potential, often shows complementary selectivity to cellulose-based phases. |

| Cellulose tris(4-chloro-3-methylphenylcarbamate) | Methanol/Acetonitrile with additives | Good potential, particularly in reversed-phase or polar organic modes. |

This table is illustrative and based on general knowledge of chiral HPLC separations. Specific performance for this compound may vary.

Circular Dichroism (CD) Spectroscopy for Chiral Recognition

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. It measures the differential absorption of left and right circularly polarized light. nih.gov While simple amines may not have a strong chromophore for direct CD analysis in the accessible UV-Vis region, their chirality can be effectively probed through the formation of chiral complexes with an achiral or chiral host molecule that possesses a strong chromophore. rsc.org This induced circular dichroism (ICD) provides a spectroscopic signature that can be used for chiral recognition and the determination of enantiomeric excess (ee). nih.govrsc.org

For a chiral amine like this compound, a common approach involves its reaction with a chiral derivatizing agent or complexation with a chiral metal complex to generate a species with a significant CD signal. rsc.org The resulting CD spectrum is unique to the specific enantiomer of the amine that has interacted with the chiral probe. The intensity of the CD signal is often proportional to the concentration of the enantiomer, allowing for quantitative analysis of enantiomeric purity. nih.gov

Recent research has demonstrated the use of multi-component assemblies to create chiral sensors for amines. rsc.org For example, mixing a chiral amine with an enantiopure binaphthol derivative and a boronic acid can lead to the formation of a chiral host-guest structure with a distinct CD signal for each amine enantiomer. rsc.org While specific CD spectra for this compound are not widely published, the principles of ICD are well-established and provide a viable method for its stereochemical analysis.

Computational and Theoretical Investigations of 1s,3s 3 Methylcyclohexanamine and Its Derivatives

Conformational Analysis and Energy Landscapes of Cyclohexanamine Systems

In the case of (1S,3S)-3-methylcyclohexanamine, both the methyl and amino groups can be in either axial or equatorial positions. The diequatorial conformation is generally the most stable due to the minimization of steric hindrance. Computational methods, such as ab initio quantum chemical calculations, are employed to map the potential energy surface of these molecules. researchgate.net This allows for the identification of stable conformers, transition states for conformational interconversions (like ring inversion), and the energy barriers between them. researchgate.net

Understanding the energy landscape is crucial as it provides a complete picture of the molecule's conformational possibilities and their relative energies. nih.govbiorxiv.orgprinceton.edu For instance, studies on cyclo-octane, a larger cyclic system, have revealed complex energy landscapes with multiple low-energy conformations and intricate interconversion pathways. nih.gov Similar principles apply to cyclohexanamine systems, where the interplay of steric and electronic effects governs the conformational preferences.

Table 1: Conformational Analysis of Substituted Cyclohexanes

| Conformer | Substituent Positions | Relative Energy (kcal/mol) | Key Interactions |

| Diequatorial | 1-Amino (eq), 3-Methyl (eq) | 0 (Reference) | Minimal steric strain |

| Diaxial | 1-Amino (ax), 3-Methyl (ax) | Higher | 1,3-diaxial interactions |

| Axial-Equatorial | 1-Amino (ax), 3-Methyl (eq) | Intermediate | Gauche interactions |

| Equatorial-Axial | 1-Amino (eq), 3-Methyl (ax) | Intermediate | Gauche interactions |

Note: Relative energies are illustrative and can be precisely calculated using quantum chemical methods.

Quantum Chemical Calculations for Reaction Mechanism Elucidation in Synthetic Pathways

Quantum chemical calculations are indispensable for elucidating the detailed mechanisms of chemical reactions involved in the synthesis of this compound. These calculations can map the entire reaction pathway, identifying transition states, intermediates, and the associated energy barriers. This information is vital for understanding reaction kinetics and selectivity.

For example, in the synthesis of substituted cyclohexylamines, quantum chemical methods can be used to study the potential energy surfaces of reactions. nih.gov This allows researchers to predict the most likely reaction pathways and to understand the factors that control the stereochemical outcome. By calculating the energies of different transition states leading to various stereoisomers, one can rationalize and predict the observed diastereoselectivity or enantioselectivity.

Computational Design and Engineering of Biocatalysts and Enzymes

The synthesis of enantiomerically pure amines like this compound is often achieved using biocatalysts, such as amine transaminases (ATAs) and reductive aminases (RedAms). researchgate.netresearchgate.net Computational methods play a pivotal role in the design and engineering of these enzymes to improve their activity, stability, and selectivity for specific substrates. biorxiv.orgnih.govnih.govresearchgate.netrug.nl

The process often begins with identifying a natural enzyme with some desired activity. biorxiv.org Computational modeling can then be used to understand the enzyme's active site and how it binds to the substrate. biorxiv.orgrug.nl Techniques like molecular docking and molecular dynamics simulations can predict how modifications to the enzyme's amino acid sequence will affect its function. nih.gov This "in silico" design process can significantly reduce the experimental effort required for enzyme optimization by identifying promising mutations for laboratory testing. nih.govnih.gov This approach has been successfully used to develop highly efficient and selective biocatalysts for the synthesis of a variety of chiral amines. nih.gov

Molecular Modeling of Stereoselectivity and Diastereoselectivity in Chemical and Biocatalytic Reactions

Molecular modeling is a powerful tool for understanding and predicting the stereochemical outcome of reactions producing this compound. beilstein-journals.org In both chemical and biocatalytic synthesis, achieving high stereoselectivity is often a primary goal.

In chemical synthesis, computational models can help to rationalize the facial selectivity of a reagent's approach to a prochiral ketone, such as 3-methylcyclohexanone. nih.govrsc.orgnih.gov By analyzing the transition state structures for the formation of different stereoisomers, researchers can understand the origins of diastereoselectivity. nih.gov

In biocatalysis, molecular modeling is used to understand how an enzyme's active site controls the stereochemistry of the reaction. researchgate.net By creating a detailed 3D model of the substrate bound within the enzyme's active site, it is possible to identify the key amino acid residues that dictate whether the (S,S) or another stereoisomer is formed. This knowledge can then be used to engineer the enzyme to favor the production of the desired stereoisomer.

Table 2: Factors Influencing Stereoselectivity

| Factor | Description |

| Substrate Conformation | The preferred conformation of the substrate in the active site. |

| Enzyme Active Site Geometry | The shape and steric bulk of the amino acid residues lining the active site. |

| Key Amino Acid Residues | Specific residues that form hydrogen bonds or have other interactions with the substrate. |

| Transition State Stabilization | The ability of the enzyme to stabilize the transition state leading to one stereoisomer over others. |

Host-Guest Interaction Studies via Computational Methods for Molecular Recognition

The principles of molecular recognition are fundamental to understanding how this compound and its derivatives interact with other molecules, including biological receptors or host molecules in supramolecular chemistry. mdpi.com Computational methods are extensively used to study these host-guest interactions. thno.org

Molecular docking simulations can predict the preferred binding mode and affinity of a guest molecule, such as a derivative of 3-methylcyclohexanamine, within the cavity of a host molecule like a cyclodextrin (B1172386) or cucurbituril. mdpi.comfrontiersin.org These calculations can reveal the crucial intermolecular forces, such as hydrogen bonds, van der Waals interactions, and hydrophobic effects, that govern the stability of the host-guest complex. thno.org Furthermore, methods like isothermal titration calorimetry (ITC) can be used experimentally to determine the thermodynamic parameters of binding, which can then be correlated with computational results to provide a comprehensive understanding of the molecular recognition process. mdpi.com

Structure-Reactivity and Structure-Selectivity Relationships in Derived Systems

Computational studies are crucial for establishing structure-reactivity and structure-selectivity relationships in systems derived from this compound. researchgate.net By systematically modifying the structure of the molecule in silico and calculating its properties, it is possible to understand how changes in structure affect reactivity and selectivity.

For example, quantum chemical calculations can be used to determine how the introduction of different substituent groups on the cyclohexyl ring or the amine nitrogen affects the molecule's electronic properties, such as its nucleophilicity or basicity. This information can then be used to predict how these derivatives will behave in various chemical reactions. Similarly, by modeling the transition states of reactions involving these derivatives, it is possible to predict how structural changes will influence the stereochemical outcome of the reaction.

Applications in Advanced Chemical and Material Sciences Non Medical

Intermediate in Specialty Organic Chemical Synthesis (e.g., Agrochemicals)

(1S,3S)-3-Methylcyclohexanamine serves as a crucial chiral intermediate in the synthesis of complex organic molecules, particularly within the agrochemical industry. The stereospecific nature of this compound is paramount, as the biological activity of many pesticides and herbicides is highly dependent on the specific stereoisomer used. The synthesis of chiral agrochemicals often involves the use of chiral building blocks like this compound to introduce the desired stereochemistry into the final product, which can lead to enhanced efficacy and reduced environmental impact. mdpi.com

The synthesis of N-Cbz-cis-(3R,4R)-3-methylamino-4-methylpiperidine, a key intermediate for certain therapeutic agents, starting from L-malic acid as a chiral pool material, highlights the importance of chiral amines in constructing stereochemically defined molecules. researchgate.net Although this example does not directly use this compound, it illustrates the synthetic strategies where such chiral amines are invaluable. The conversion of amino acids into chiral 1,4-disubstituted-1,2,3-triazole derivatives further demonstrates the utility of chiral amines in creating diverse and complex molecular architectures with potential applications in various fields, including agrochemicals. researchgate.net

The development of new and efficient synthetic routes to complex heterocyclic compounds, which are often the core structures of modern agrochemicals, relies on the availability of versatile chiral synthons like this compound.

Components in Functional Materials (e.g., Polymer Stabilizers, Corrosion Inhibitors)

The chemical structure of this compound lends itself to applications in the formulation of functional materials, such as polymer stabilizers and corrosion inhibitors.

Polymer Stabilizers: Cyclohexylamine (B46788) derivatives are utilized as stabilizers for organic materials, particularly synthetic high molecular weight compounds. google.com These compounds, especially those incorporating a 2,2,6,6-tetramethylpiperidine (B32323) structure, are effective as photostabilizers, commonly known as Hindered Amine Light Stabilizers (HALS). google.comresearchgate.net HALS are highly efficient at protecting polymers from degradation caused by UV light by scavenging free radicals. researchgate.net While specific studies on this compound as a HALS precursor were not identified, its structural similarity to other cyclohexylamine derivatives suggests its potential in this area. The incorporation of such chiral amines could potentially lead to the development of novel HALS with unique properties.

Corrosion Inhibitors: Cyclohexylamine and its derivatives have been recognized as effective corrosion inhibitors for various metals in acidic environments. researchgate.netnih.gov The mechanism of inhibition typically involves the adsorption of the amine onto the metal surface, forming a protective film that hinders both anodic and cathodic corrosion processes. researchgate.netnih.govmdpi.com Quantum chemical studies on aliphatic amines have shown that their effectiveness as corrosion inhibitors can be related to their molecular structure and electronic properties. nih.govnih.gov Although direct experimental data on the corrosion inhibition performance of this compound is not readily available, its basic amine functionality and cyclic structure suggest it could exhibit similar protective properties. The chirality of the molecule might also influence its adsorption behavior and the packing of the protective film on the metal surface, potentially leading to enhanced inhibition efficiency.

Research in Carbon Dioxide (CO2) Capture Technologies utilizing Amine Solutions

Amine-based solvents are a mature technology for the capture of carbon dioxide (CO2) from industrial flue gases. researchgate.netrsc.org The process generally involves the chemical absorption of CO2 by the amine solution at lower temperatures, followed by the regeneration of the amine and release of pure CO2 at higher temperatures.

The efficiency of CO2 capture is influenced by the structure of the amine, including its basicity, steric hindrance, and the presence of functional groups. While primary and secondary amines react with CO2 to form carbamates, tertiary amines can also facilitate the hydration of CO2 to bicarbonate. The performance of these amine solutions can be assessed by their absorption capacity, rate of absorption, and the energy required for regeneration.

Although specific research on this compound for CO2 capture has not been detailed in the reviewed literature, the general principles of amine-based CO2 capture suggest its potential applicability. As a primary amine, it would be expected to react with CO2 to form a carbamate (B1207046). The methyl group on the cyclohexane (B81311) ring could influence the steric environment around the amine group, which may affect the stability of the resulting carbamate and the kinetics of the absorption and desorption processes. Further research would be necessary to evaluate its performance characteristics, such as CO2 loading capacity, absorption rate, and regeneration energy, in comparison to currently used amines like monoethanolamine (MEA).

Below is a table summarizing key parameters for CO2 capture using different amine solutions, providing a reference for the potential evaluation of this compound.

| Amine Solution | CO2 Loading (mol CO2/mol amine) | Absorption Rate | Regeneration Energy |

| Monoethanolamine (MEA) | ~0.5 | High | High |

| Diethanolamine (B148213) (DEA) | ~0.5 | Moderate | Moderate |

| Methyl diethanolamine (MDEA) | ~1.0 | Low | Low |

| This compound (projected) | To be determined | To be determined | To be determined |

Supramolecular Chemistry and Molecular Recognition Systems

The field of supramolecular chemistry focuses on the study of non-covalent interactions between molecules, leading to the formation of organized assemblies. nih.govrsc.orgresearchgate.netnih.govnih.gov Chiral molecules, such as this compound, play a significant role in this area due to their ability to induce chirality in supramolecular structures and participate in specific molecular recognition events. nih.govnih.gov

Chiral Recognition: Chiral recognition is a fundamental process in which a chiral molecule selectively interacts with one enantiomer of another chiral compound. nih.gov This principle is crucial in various applications, including enantioselective separations and catalysis. Chiral amines are often used as resolving agents or as part of chiral selectors in chromatographic methods. The specific stereochemistry of this compound makes it a potential candidate for use in chiral recognition systems, where it could form diastereomeric complexes with other chiral molecules, allowing for their separation or sensing. nih.gov

Supramolecular Assembly: The self-assembly of molecules into well-defined, ordered structures is a cornerstone of supramolecular chemistry. nih.govresearchgate.netnih.govnih.gov Chiral molecules can direct the formation of chiral supramolecular assemblies, such as helices or twisted ribbons. rsc.org The amine group of this compound can participate in hydrogen bonding, a key interaction in many self-assembly processes. Its chirality could then be transferred to the resulting supramolecular structure, leading to materials with unique chiroptical properties. For instance, chiral amines have been shown to trigger the self-assembly of achiral molecules into chiral supramolecular structures with circularly polarized luminescence. nih.gov

While specific examples of supramolecular assemblies based on this compound are not extensively documented, its structural features suggest a high potential for its use in the design of novel chiral supramolecular systems and functional materials.

Future Research Directions and Emerging Trends

Development of Novel Stereoselective Synthetic Methodologies for Cyclohexanamines

The precise control of stereochemistry in cyclic molecules is a central goal of synthetic organic chemistry. Future research is actively pursuing innovative strategies to access structurally complex cyclohexanamines like (1S,3S)-3-Methylcyclohexanamine with high stereoselectivity. These methodologies are moving beyond classical approaches to embrace more efficient and versatile catalytic systems.

One promising frontier is the use of photoredox catalysis to enable novel cycloaddition reactions. For instance, an unprecedented intermolecular [4+2] cycloaddition of benzocyclobutylamines with α-substituted vinylketones has been developed, providing access to highly functionalized cyclohexylamine (B46788) derivatives that were previously difficult to synthesize. nih.gov This method is noted for its high diastereoselectivity, mild reaction conditions, and excellent functional group tolerance. nih.gov Further research in this area aims to expand the substrate scope and achieve enantiocontrol, potentially through the integration of a chiral phosphoric acid catalyst. nih.gov

Organocatalysis also presents a powerful tool for constructing complex cyclohexanes. One-pot sequential reactions, such as a Michael-Michael-1,2-addition sequence, have been shown to create fully substituted cyclohexanes with up to five contiguous stereocenters in excellent yields and stereoselectivities. nih.gov The development of such cascade reactions, which form multiple bonds and stereocenters in a single operation, is a key trend for improving synthetic efficiency and sustainability. nih.gov

Additionally, biocatalytic methods are becoming increasingly integrated into synthetic strategies. Multi-step, one-pot biocatalytic routes starting from simple prochiral diketones have been designed to produce 3-substituted cyclohexylamine derivatives. researchgate.net These routes can involve a sequence of enzymes, such as a C-C hydrolase, a lipase for esterification, and finally a transaminase to install the amine group, with each step precisely controlling the stereochemistry. researchgate.net

| Methodology | Catalyst Type | Key Features | Stereoselectivity |

|---|---|---|---|

| Intermolecular [4+2] Cycloaddition | Photoredox Catalyst (potentially with Chiral Phosphoric Acid) | Access to highly functionalized derivatives, mild conditions, atom economy. nih.gov | Excellent diastereoselectivity; moderate to good enantioselectivity under investigation. nih.gov |

| One-Pot Michael-Michael-1,2-Addition | Chiral Amino-Squaramide and Achiral Base | Forms five contiguous stereocenters in one pot from simple precursors. nih.gov | >30:1 dr and 96–99% ee. nih.gov |

| Multi-Enzyme Cascade | Hydrolase, Lipase, Transaminase | Transforms prochiral diketones to specific diastereoisomers of amino esters. researchgate.net | High optical purity, capable of producing both cis- and trans-diastereomers. researchgate.net |

Expanding the Substrate Scope and Efficiency of Biocatalytic Transformations

Biocatalysis, particularly using enzymes like amine transaminases (ATAs), offers a green and highly selective alternative to traditional chemical synthesis for producing chiral amines. nih.govrsc.org A major focus of future research is to overcome the inherent limitations of wild-type enzymes, such as their often-narrow substrate scope, which can prevent them from accepting bulky substrates like substituted cyclohexanones. mdpi.comfrontiersin.orgnih.gov

Protein engineering is the key enabling technology in this field. Through techniques like directed evolution and rational design, scientists are creating bespoke enzyme variants with tailored properties. frontiersin.orgnih.gov For example, wild-type ω-transaminases often struggle with substrates that have bulky groups on both sides of the carbonyl, a common feature in pharmaceutical intermediates. mdpi.com Engineering efforts focus on modifying the enzyme's active site, specifically the substrate-binding pockets, to better accommodate these larger, non-natural substrates. nih.gov

A notable success in this area is the synthesis of (1R,3R)-1-amino-3-methylcyclohexane, a stereoisomer of the title compound, via an enzyme cascade. researchgate.net Researchers identified that wild-type enzymes showed low selectivity for the required transformation. By engineering both an enoate reductase and an amine transaminase, they were able to produce the target molecule with high optical purity (97% de). researchgate.net This demonstrates the power of a combined engineering approach to create biocatalytic pathways for molecules with multiple chiral centers.

Future trends will involve continued discovery of novel transaminases from diverse sources, including metagenomic mining of environmental DNA, to broaden the available biocatalytic toolbox. nih.gov Furthermore, the development of multi-enzyme cascades, where several enzymes work in concert within a single reaction vessel, will enable the synthesis of complex chiral amines from simple achiral starting materials in a more efficient and sustainable manner. nih.gov

| Enzyme/System | Engineering Strategy | Target Substrate Type | Key Improvement |

|---|---|---|---|

| ω-Transaminases (general) | Directed Evolution & Rational Design | Bulky ketones (e.g., substituted cyclohexanones). mdpi.comnih.gov | Increased activity and expanded substrate scope by modifying active site pockets. mdpi.comnih.gov |

| ATA from Vibrio fluvialis (VfTA) | Structure-inspired Directed Evolution | A chiral precursor to the drug sacubitril. frontiersin.orgacs.org | 500,000-fold increase in activity, enabling production at 75 g/L. frontiersin.org |

| Enoate Reductase & Amine Transaminase Cascade | Site-Directed Mutagenesis | 3-Methylcyclohex-2-enone | Enabled synthesis of optically pure (1R,3R)-1-amino-3-methylcyclohexane (97% de). researchgate.net |

| Reductive Aminases (RedAms) | Structure-Guided Mutagenesis | Cyclic secondary amines and ketones. d-nb.info | Extended enzyme scope to allow for the synthesis of chiral tertiary amines. d-nb.info |

Advanced Computational Modeling for Predictive Synthesis and Rational Design

The design and optimization of stereoselective reactions are increasingly being accelerated by advanced computational methods. chiralpedia.com These tools provide deep mechanistic insights that are often inaccessible through experimental means alone, allowing for the rational design of better catalysts and reaction conditions. researchgate.net

In biocatalysis, computational modeling is crucial for protein engineering. Molecular docking and molecular dynamics (MD) simulations can predict how a substrate, such as 3-methylcyclohexanone, will bind within the active site of an amine transaminase. acs.orgnih.gov This information allows researchers to identify key amino acid residues that may be restricting substrate access or preventing an optimal orientation for catalysis. By predicting the effect of specific mutations, these computational approaches can guide rational design efforts, reducing the time and experimental work required to create an enzyme with desired properties. acs.orgcreative-enzymes.com

For chemical catalysis, Density Functional Theory (DFT) has become a powerful tool for exploring reaction mechanisms and understanding the origins of stereoselectivity. nih.gov By calculating the energies of transition states for different stereochemical outcomes, researchers can build models that explain why a particular catalyst favors the formation of one enantiomer over another. This knowledge is invaluable for designing new chiral ligands and organocatalysts with improved performance. nih.gov

An emerging trend is the use of machine learning and data-driven approaches to predict reaction outcomes. bohrium.com By training algorithms on large datasets of experimental results, it may become possible to predict the enantioselectivity of a given catalyst-substrate combination without the need for extensive mechanistic calculations. The integration of these in silico tools into the synthetic workflow promises to make the discovery and development of stereoselective methodologies faster and more efficient. chiralpedia.combohrium.com

| Computational Method | Application in Synthesis | Information Provided |

|---|---|---|

| Molecular Docking | Rational design of enzymes (e.g., transaminases). acs.orgnih.gov | Predicts binding modes and poses of substrates in the enzyme's active site. nih.gov |

| Molecular Dynamics (MD) Simulations | Understanding enzyme dynamics and substrate entry/exit. acs.org | Models the flexibility of the enzyme and stability of the enzyme-substrate complex over time. acs.org |

| Density Functional Theory (DFT) | Mechanistic studies of organo- and metal-catalysis. nih.gov | Calculates transition state energies to explain and predict stereoselectivity. nih.gov |

| Machine Learning / Data-Driven Models | Predicting catalyst performance and reaction outcomes. bohrium.com | Identifies correlations between catalyst/substrate features and enantioselectivity from large datasets. bohrium.com |

Exploration of New Applications in Sustainable Chemistry and Advanced Materials

Beyond their role as synthetic targets, this compound and related functionalized cyclohexylamines are being explored for novel applications in sustainable chemistry and the development of advanced materials. Their unique structural and chemical properties make them versatile components for creating functional molecules and materials with improved performance and environmental profiles.

A significant area of application is in corrosion inhibition. Cyclohexylamine and its derivatives are effective corrosion inhibitors, particularly for protecting metals in boiler water treatment systems and oil field applications. atamanchemicals.comconsolidated-chemical.comwikipedia.org Future research is aimed at developing new derivatives that offer enhanced protection with lower environmental toxicity, aligning with the principles of green chemistry. Computational studies using DFT can help model the interaction of these amine derivatives with metal surfaces, aiding in the design of more effective and targeted inhibitors. researchgate.net

In the realm of advanced materials, functionalized cyclohexylamines serve as valuable monomers or modifying agents for polymers. Their incorporation into polymer chains can impart specific properties such as improved thermal stability, altered surface chemistry, or enhanced durability. consolidated-chemical.com They can be used as curing agents in resin formulations or as components in the synthesis of specialty polymers and resins for coatings and adhesives. consolidated-chemical.com

Furthermore, as chiral building blocks, these amines are crucial intermediates in the synthesis of complex active pharmaceutical ingredients (APIs) and agrochemicals. atamanchemicals.comnexchem.co.uk The development of efficient and sustainable routes to compounds like this compound directly supports greener manufacturing processes in these industries by reducing waste and avoiding harsh reagents. Their use as precursors for dyes, pigments, and rubber vulcanization accelerators also continues to be an area of industrial importance. wikipedia.orgnexchem.co.uk

| Application Area | Function of Cyclohexylamine Derivative | Relevance to Sustainability / Advanced Materials |

|---|---|---|

| Corrosion Inhibition | Forms a protective film on metal surfaces, neutralizes acidic species. consolidated-chemical.comwikipedia.org | Extends equipment lifespan; research focuses on developing more effective and environmentally benign inhibitors. researchgate.net |

| Polymers and Resins | Used as monomers, curing agents, or property-modifying additives. consolidated-chemical.com | Creates advanced materials with tailored properties for specialty coatings, adhesives, and sealants. consolidated-chemical.com |

| Pharmaceutical and Agrochemical Synthesis | Chiral intermediate and key building block for complex molecules. atamanchemicals.com | Enables more efficient and sustainable synthesis of high-value products, reducing waste in manufacturing. atamanchemicals.com |

| Rubber Industry | Acts as a vulcanization accelerator. wikipedia.orgnexchem.co.uk | Improves the durability and processing of rubber products for various industrial applications. nexchem.co.uk |

Q & A

Q. What are the recommended synthetic routes for (1S,3S)-3-Methylcyclohexanamine with high enantiomeric purity?

Methodological Answer:

- Chiral Pool Synthesis : Use enantiomerically pure precursors like (+)-citronellal, a terpene derivative, to exploit existing stereocenters. This approach avoids racemization during synthesis, as demonstrated in analogous menthol derivative syntheses .

- Protective Group Strategy : Incorporate tert-butyl carbamate groups (e.g., tert-Butyl ((1S,3S)-3-aminocyclopentyl)carbamate) to stabilize intermediates and control stereochemistry during functional group transformations .

- Catalytic Asymmetric Methods : Explore transition-metal catalysts (e.g., Ru or Rh complexes) for enantioselective hydrogenation of imine precursors, though substrate compatibility must be verified experimentally.

Q. Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : Use - and -NMR to confirm regiochemistry and stereochemistry. Coupling constants in cyclohexane derivatives can reveal axial/equatorial substituent orientations .

- X-ray Crystallography : Resolve absolute configuration unambiguously by co-crystallizing with chiral resolving agents (e.g., tartaric acid derivatives) .

- Polarimetry : Measure optical rotation to verify enantiomeric excess, though this requires comparison to literature values for validation.

Q. What are the key safety and storage protocols for handling this compound?

Methodological Answer:

- Storage : Maintain under inert atmosphere (argon/nitrogen) at room temperature and protect from light to prevent degradation, as recommended for structurally similar tert-butyl carbamate derivatives .

- Hazard Mitigation : Use fume hoods and PPE (gloves, goggles) due to potential respiratory and skin irritation risks, as indicated for analogous cyclohexylamine compounds .

Advanced Research Questions